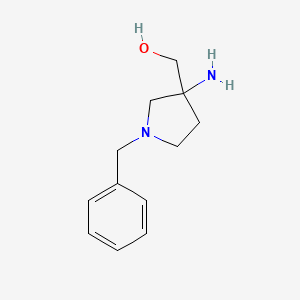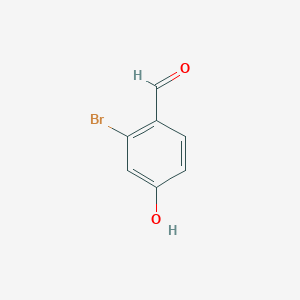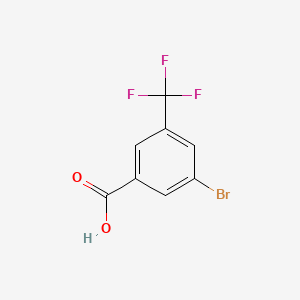
5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine, or 5-BFTDA, is a novel compound with a wide range of applications in scientific research. It is a thiadiazole derivative of benzofuran and has been studied for its potential in a variety of applications, including medicinal and medicinal chemistry research. 5-BFTDA has been used in a variety of organic synthesis methods and has been shown to have a number of beneficial properties.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacterial strains, demonstrating potential for use in the development of new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).
Photoluminescence Properties
Research on the photoluminescence properties of thiadiazole derivatives, including those with this compound, has shown interesting fluorescence effects. These studies contribute to the understanding of molecular aggregation and charge transfer effects in such compounds, with potential implications in materials chemistry (Matwijczuk et al., 2018).
Antiproliferative and DNA Protective Properties
Compounds derived from this compound have been found to possess antiproliferative properties against cancer cell lines, as well as high DNA protective ability against oxidative damage. This suggests potential applications in cancer research and therapy (Gür et al., 2020).
Anticancer Agent Synthesis
The compound has been used in the synthesis of novel anticancer agents. Research shows that derivatives of this compound have been effective against human breast adenocarcinoma cells, indicating their potential as therapeutic agents in cancer treatment (Krishna et al., 2020).
Crystal Engineering and Material Chemistry
The 1,3,4-thiadiazole core, including variants like this compound, has been explored in crystal engineering and materials chemistry. Their unique structure offers potential for the development of new materials with specific properties (Ardan et al., 2017).
Mécanisme D'action
Mode of Action:
The mode of action involves the compound interacting with its cellular targets. While exact details are lacking, we can speculate based on related benzofuran compounds. Benzofurans are known to exhibit diverse pharmacological properties, including anti-tumor, antibacterial, antioxidant, and antiviral activities . The 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine likely follows a similar pattern.
Action Environment:
Environmental factors (pH, temperature, etc.) influence drug efficacy and stability. For example, pH affects solubility and absorption. Stability under different conditions determines shelf life and storage requirements.
Orientations Futures
Given the wide range of biological activities and potential applications of benzofuran compounds, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research will likely continue to explore the therapeutic potential of these compounds.
Analyse Biochimique
Biochemical Properties
5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream biological processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s biological activity and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, this compound may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSXZOOSYNFWAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455436 |
Source


|
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70057-85-1 |
Source


|
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
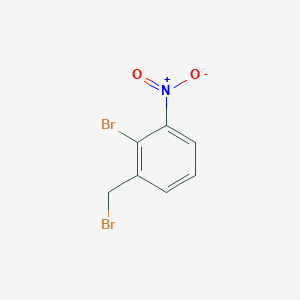
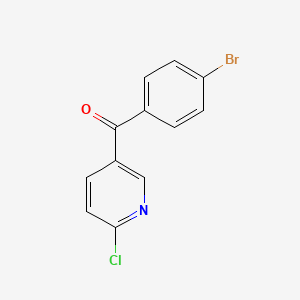
![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)
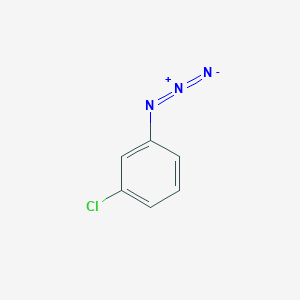

![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
